

Application Notes: Utilizing **Ampso** Buffer for Native Polyacrylamide Gel Electrophoresis

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Compound of Interest

Compound Name: *Ampso*

Cat. No.: *B1195656*

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Introduction

Native polyacrylamide gel electrophoresis (PAGE) is a powerful technique for the analysis of proteins in their folded, active state. The choice of buffer system is critical in native PAGE as it directly influences the charge and mobility of the proteins, and consequently, the resolution of the separation. While traditional buffer systems like Tris-Glycine are widely used, there is a growing need for alternative buffers that can offer advantages for specific applications. **Ampso** (N-(1,1-dimethyl-2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid) is a zwitterionic buffer with a pKa of 9.0, making it an excellent candidate for electrophoresis applications in the alkaline pH range.

Principle of **Ampso** in Native PAGE

In native PAGE, the separation of proteins is based on a combination of their size and net charge. The pH of the running buffer plays a crucial role in determining the net charge of a protein. For proteins with a basic isoelectric point (pI), a running buffer with a pH above their pI is necessary to impart a net negative charge, allowing them to migrate towards the anode. With its alkaline buffering range (pH 8.3 - 9.7), **Ampso** can maintain a stable, high pH throughout the electrophoretic run. This is particularly advantageous for the separation of basic proteins, which may not resolve well in more conventional, less alkaline buffer systems.

Advantages of Using **Ampso** Buffer

The use of **Ampso** buffer in native PAGE offers several potential benefits:

- **Improved Resolution of Basic Proteins:** By maintaining a consistently high pH, **Ampso** ensures that basic proteins carry a sufficient negative charge to migrate effectively through the gel matrix, leading to better separation and sharper bands.
- **Enhanced Protein Stability:** As a "Good's" buffer, **Ampso** is known for its low metal-binding capacity and minimal interaction with biological macromolecules, which can help to preserve the native conformation and activity of proteins during electrophoresis.
- **Versatility:** While particularly suited for basic proteins, the alkaline pH range of **Ampso** can also be beneficial for the separation of a wide variety of proteins and protein complexes.

Physicochemical Properties of Ampso Buffer

Property	Value
pKa (at 25°C)	9.0
Useful pH Range	8.3 - 9.7
Molecular Formula	C ₇ H ₁₇ NO ₅ S
Molecular Weight	227.28 g/mol

Comparison of Common Native PAGE Buffer Systems

Buffer System	Typical pH	Key Advantages	Common Applications
Tris-Glycine	8.3 - 8.8	Well-established, good general-purpose buffer.	Separation of a wide range of acidic and neutral proteins.
Ampso	8.5 - 9.5	Maintains a stable alkaline pH, ideal for basic proteins.	Analysis of basic proteins, protein complexes, and enzymes active at alkaline pH.
Bis-Tris	6.5 - 7.5	Near-neutral pH helps maintain protein stability.	Separation of proteins sensitive to high pH.

Protocols for Native Polyacrylamide Gel Electrophoresis Using Ampso Buffer

Note: The following protocols are based on the physicochemical properties of **Ampso** and general principles of native PAGE. Optimization may be required for specific applications.

I. Preparation of Buffers and Reagents

A. 1 M **Ampso** Stock Solution (pH 9.0)

Component	Amount (for 1 L)
Ampso	227.28 g
Deionized Water	to 1 L

Instructions:

- Dissolve **Ampso** in 800 mL of deionized water.
- Adjust the pH to 9.0 with concentrated NaOH.
- Bring the final volume to 1 L with deionized water.
- Store at 4°C.

B. 10X Native Running Buffer (pH 9.0)

Component	Amount (for 1 L)
1 M Ampso Stock (pH 9.0)	250 mL
Glycine	144.1 g
Deionized Water	to 1 L

Instructions:

- Dissolve glycine in 700 mL of deionized water.
- Add the **Ampso** stock solution.
- Adjust the final volume to 1 L with deionized water. The pH should be approximately 9.0. Do not adjust the pH.
- Store at 4°C.

C. 2X Native Sample Buffer

Component	Amount (for 10 mL)
1 M Ampso (pH 9.0)	1.25 mL
Glycerol	5 mL
0.1% Bromophenol Blue	0.5 mL
Deionized Water	3.25 mL

Instructions:

- Combine all components and mix well.
- Store at 4°C.

II. Gel Preparation

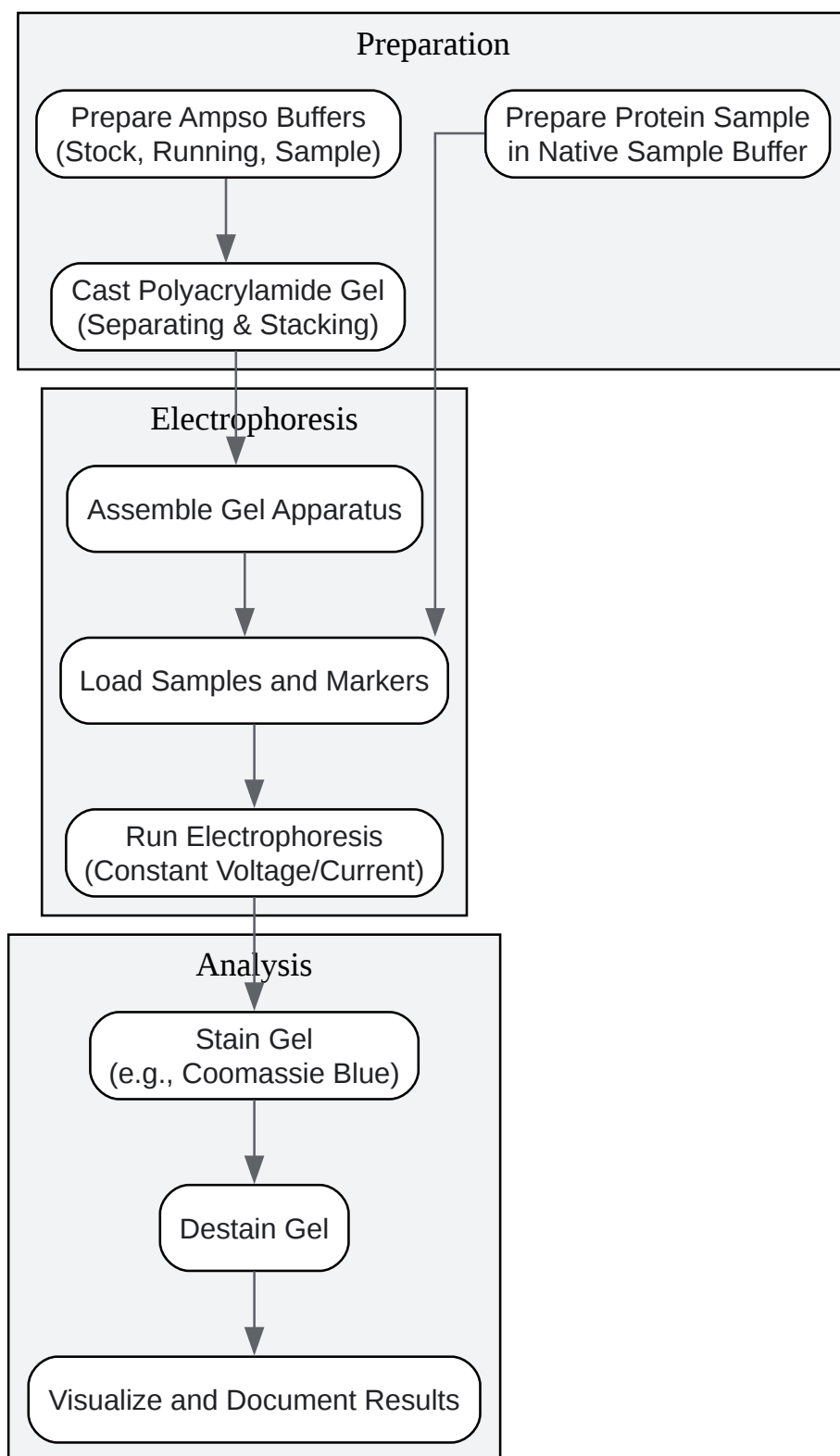
A. Separating Gel (10%)

Component	Volume (for 10 mL)
30% Acrylamide/Bis-acrylamide (37.5:1)	3.33 mL
1 M Ampso (pH 9.0)	3.75 mL
Deionized Water	2.82 mL
10% Ammonium Persulfate (APS)	100 µL
TEMED	10 µL

B. Stacking Gel (4%)

Component	Volume (for 5 mL)
30% Acrylamide/Bis-acrylamide (37.5:1)	0.67 mL
1 M Ampso (pH 9.0)	1.25 mL
Deionized Water	3.03 mL
10% Ammonium Persulfate (APS)	50 µL
TEMED	5 µL

III. Experimental Workflow



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Figure 1. Experimental workflow for native PAGE using **Ampso** buffer.

IV. Electrophoresis Protocol

- Gel Casting:
 - Assemble the gel casting apparatus.
 - Prepare the separating gel solution, add APS and TEMED, and pour it between the glass plates, leaving space for the stacking gel.
 - Overlay with water or isopropanol and allow it to polymerize for 30-60 minutes.
 - Remove the overlay and prepare the stacking gel solution.
 - Pour the stacking gel on top of the separating gel and insert the comb.
 - Allow the stacking gel to polymerize for 30-45 minutes.
- Sample Preparation:
 - Mix the protein sample with an equal volume of 2X Native Sample Buffer.
 - Do not heat the samples.
 - Centrifuge the samples at 10,000 x g for 5 minutes to pellet any insoluble material.
- Electrophoresis:
 - Place the polymerized gel into the electrophoresis tank.
 - Fill the inner and outer chambers with 1X Native Running Buffer.
 - Carefully remove the comb and rinse the wells with running buffer.
 - Load the prepared samples into the wells.
 - Connect the electrophoresis unit to a power supply and run at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel. It is recommended to perform the run in a cold room or with a cooling system to prevent protein denaturation.

- Visualization:
 - After electrophoresis, carefully remove the gel from the glass plates.
 - Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue R-250.
 - Destain the gel until the protein bands are clearly visible against a clear background.
 - Image the gel for documentation and analysis.

V. Troubleshooting

Issue	Possible Cause	Suggested Solution
No or poor protein migration	Protein has a pI higher than the buffer pH.	Ensure the pH of the Ampso running buffer is sufficiently above the pI of the target protein. For extremely basic proteins, consider alternative non-denaturing techniques.
Incorrect buffer preparation.	Verify the pH and concentration of all buffer components.	
Blurred or smeared bands	High salt concentration in the sample.	Desalt the sample before adding the sample buffer.
Protein aggregation.	Prepare fresh samples and keep them on ice. Consider adding a non-ionic detergent (e.g., 0.1% Triton X-100) to the sample and running buffer.	
Excessive voltage/heat.	Reduce the running voltage and/or perform the electrophoresis in a cold environment.	
Distorted bands ("smiling")	Uneven heat distribution.	Run the gel at a lower voltage or use a cooling system.

- To cite this document: BenchChem. [Application Notes: Utilizing Ampso Buffer for Native Polyacrylamide Gel Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195656#using-ampso-buffer-for-native-polyacrylamide-gel-electrophoresis\]](https://www.benchchem.com/product/b1195656#using-ampso-buffer-for-native-polyacrylamide-gel-electrophoresis)

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